molecular formula C26H21FN2O4 B2875042 2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866339-99-3

2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2875042
CAS RN: 866339-99-3
M. Wt: 444.462
InChI Key: UPBZMYICECZPPV-UHFFFAOYSA-N
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Description

The compound “2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups, including a quinolinone, a benzoyl group, and an acetamide . Quinolinones are a class of compounds that have been found to have interesting pharmaceutical and biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The quinolinone part of the molecule, for example, is a bicyclic system containing a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of several functional groups could allow for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .

Scientific Research Applications

Chemical Synthesis and Modification

Quinoline and quinazoline derivatives are synthesized through various chemical reactions, including the reaction of acid amides with triethyloxonium fluoroborate to form quinazoline and benzoxazinone derivatives (Kato, Takada, & Ueda, 1976)(Kato et al., 1976). These reactions are significant for the development of new compounds with potential pharmacological properties.

Structural and Physical Properties

Studies on amide-containing isoquinoline derivatives have explored their structural aspects, showing that certain conditions lead to gel formation or crystallization, affecting the compounds' physical properties and potential applications in material science (Karmakar, Sarma, & Baruah, 2007)(Karmakar et al., 2007).

Radiosynthesis for Imaging Applications

Radiosynthesis of compounds like AZD8931, which is structurally related to quinazoline derivatives, for potential PET imaging of EGFR, HER2, and HER3 signaling in cancer research, highlights the applicability of these compounds in developing diagnostic tools (Wang, Gao, & Zheng, 2014)(Wang et al., 2014).

Pharmacological Research

Quinazoline antifolate derivatives have been investigated as thymidylate synthase inhibitors, showing variations in biological activity based on molecular modifications, which is critical for developing targeted cancer therapies (Marsham et al., 1990)(Marsham et al., 1990). This research area is particularly relevant for understanding the structure-activity relationships and optimizing therapeutic agents.

Fluorescence and Labeling Applications

Novel fluorophores like 6-methoxy-4-quinolone have shown strong fluorescence in a wide pH range, making them useful for biomedical analysis and fluorescent labeling reagents (Hirano et al., 2004)(Hirano et al., 2004). These applications are essential for research in biochemistry, cell biology, and medical diagnostics.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many quinolinones, for example, have been found to have pharmaceutical activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. Given the interesting properties of quinolinones, it could be a promising area of study .

properties

IUPAC Name

2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O4/c1-16-3-5-17(6-4-16)25(31)22-14-29(23-12-7-18(27)13-21(23)26(22)32)15-24(30)28-19-8-10-20(33-2)11-9-19/h3-14H,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBZMYICECZPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

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